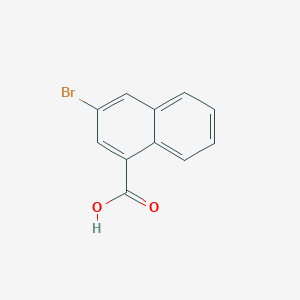

3-bromonaphthalene-1-carboxylic Acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-bromonaphthalene-1-carboxylic acid derivatives involves palladium-catalyzed reactions, including perarylation accompanied by C-H bond cleavage and decarboxylation, leading to tetraarylated products (Nakano et al., 2008). Additionally, Grignard reagents formed from 1-bromonaphthalenes provide a route to binaphthyl-2-carboxylic acids through nucleophilic aromatic substitution (Hotta et al., 1990).

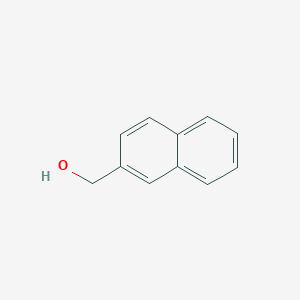

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For example, 5-methyl-1-(1-naphthyl)-1,2,3-triazol-4-carboxylic acid was investigated using X-ray crystallography, NMR, MS, and IR techniques, revealing detailed structural information (Liu et al., 2009).

Chemical Reactions and Properties

The chemical behavior of 3-bromonaphthalene-1-carboxylic acid and its derivatives includes electrophilic cyclizations leading to highly functionalized 2-bromonaphthalenes (Wang et al., 2014). Intramolecular carbopalladation of nitriles is another reaction path for the synthesis of 3,4-disubstituted 2-aminonaphthalenes (Tian et al., 2003).

Physical Properties Analysis

The physical properties of compounds related to 3-bromonaphthalene-1-carboxylic acid are influenced by their molecular structures. For instance, yttrium benzene dicarboxylates exhibit luminescent properties, which are studied to understand the effect of structural variations on their physical behavior (Thirumurugan & Natarajan, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are determined by the compound's structure and substituents. The photodecarboxylative addition of carboxylates to phthalimides serves as a key step in synthesizing biologically active compounds, demonstrating the chemical versatility of these molecules (Anamimoghadam et al., 2017).

Aplicaciones Científicas De Investigación

-

Organic Synthesis : Carboxylic acids are used in organic synthesis to obtain small molecules and macromolecules . They are active in organic reactions such as substitution, elimination, oxidation, and coupling .

-

Nanotechnology : In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . They can modify the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .

-

Polymers : Carboxylic acids have applications in the area of polymers. They can be used to produce synthetic or natural polymers . They can also be used as monomers, additives, catalysts, etc .

-

Medical Field : Carboxylic acids can be used in the medical field. For example, some carboxylic acids such as citric acid, lactic acid, or fumaric acid are produced by fermentation and are applied in the food industry .

-

Pharmacy : In the pharmaceutical industry, carboxylic acids and their derivatives are used in the production of drugs .

-

Food Industry : Carboxylic acids can be used as food additives . They can also be used for flavorings .

-

Chemical Reactions : Carboxylic acids are active in organic reactions such as substitution, elimination, oxidation, coupling, etc . They can interact easily with polar compounds, forming bridges of H, obtaining high boiling points .

-

Nanomaterials : Carboxylic acids can be used in the production of nanomaterials . They can modify the surface of nanostructures such as carbon nanotubes and graphene .

-

Medical Field : Some carboxylic acids, such as citric acid, lactic acid, or fumaric acid are produced by fermentation and are applied in the food industry .

-

Pharmacy : Carboxylic acids can be natural and synthetic, can be extracted or synthesized, and presented chemical structure highly polar . They are used in the pharmaceutical industry .

-

Food Industry : Carboxylic acids can be used as food additives . They can also be used for flavorings .

-

Protodeboronation : Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation . This process could potentially involve “3-bromonaphthalene-1-carboxylic Acid”, although specific information is not available.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGVNBGHCCLMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470949 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromonaphthalene-1-carboxylic Acid | |

CAS RN |

16726-66-2 | |

| Record name | 3-Bromonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromonaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)